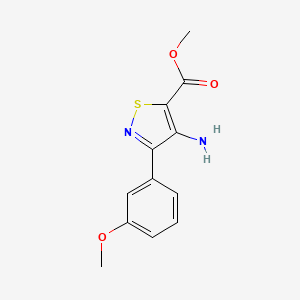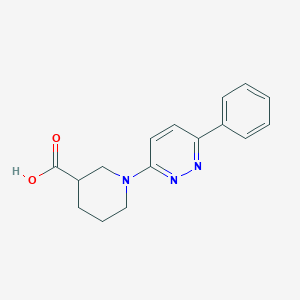![molecular formula C13H12N2O3 B6419969 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile CAS No. 5688-83-5](/img/structure/B6419969.png)
2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile” is a derivative of the trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of TMP derivatives often involves the reaction of a trimethoxyphenyl acrylamide with different aryl azides . This process is known as the click reaction . The synthesized compounds are then characterized by 1H and 13C NMR and mass spectra and elemental analyses .Molecular Structure Analysis
The TMP group is a six-membered electron-rich ring . It has been incorporated in a wide range of therapeutically interesting drugs, including colchicine (an anti-gout agent that inhibits tubulin polymerization), podophyllotoxin (applied for the treatment of external genital warts), trimetrexate, and trimethoprim (two DHFR inhibitors) as well as several drug candidates such as combretastatin (CA) derivatives (a potent microtubule targeting agents) .Chemical Reactions Analysis
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Mécanisme D'action
The TMP group is known to inhibit various proteins and receptors, leading to its diverse bioactivity effects . For instance, it can inhibit tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . This makes it a potent agent against cancer, fungi, bacteria, and viruses .
Orientations Futures
The TMP group has shown potential in a wide range of biomedical applications due to its diverse bioactivity effects . Future research could focus on exploring more about the TMP group and its derivatives, including “2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile”, to develop more potent agents for various diseases.
Propriétés
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-16-11-5-4-10(6-9(7-14)8-15)12(17-2)13(11)18-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQMDUGZIZBUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213818 |
Source


|
| Record name | 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3,4-Trimethoxyphenyl)methylidene]propanedinitrile | |
CAS RN |
5688-83-5 |
Source


|
| Record name | 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5688-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419895.png)
![3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6419903.png)
![1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one](/img/structure/B6419920.png)
![2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)
![3-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6419929.png)
![3-(2-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6419934.png)

![4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6419957.png)

![tert-butyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6419966.png)
![N-(2,4-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6419980.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6419993.png)
![3-methyl-7-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6420001.png)